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molecular formula C2H4ClFO2S B1605733 2-Chloroethanesulfonyl fluoride CAS No. 762-70-9

2-Chloroethanesulfonyl fluoride

Cat. No. B1605733
M. Wt: 146.57 g/mol
InChI Key: UWHZNPZESCRRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790982B2

Procedure details

Into a round flask, HO(CH2)2OH (140.9 g) and a methanol solution of sodium methylate (28 wt %, 96.4 g) were charged and stirred, and heated under reduced pressure to distill off methanol thereby to obtain a solution of HOCH2CH2ONa. It was confirmed by GC that no methanol remained in the reaction solution. Into a four necked flask, FSO2CH2CH2Cl (50 g) and THF (100 mL) were charged and stirred under cooling with ice bath, and the previously obtained solution of HOCH2CH2ONa was dropwise added thereto over a period of 2.5 hours, while maintaining the internal temperature to be at most 10° C. After completion of the dropwise addition, it was stirred at room temperature for 2 hours and then added to water (400 mL), and dichloromethane (183 g) was added. The obtained crude liquid was subjected to liquid separation, and the obtained aqueous layer was extracted with dichloromethane (124 g). The separated aqueous layer was further extracted with dichloromethane (126 g), and the organic layers were put together. It was dried over magnesium sulfate, and after filtration, the solvent was distilled off to obtain a crude product (47.1 g). The obtained crude liquid was used for the next step without carrying out purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
HOCH2CH2ONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183 g
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.[F:3][S:4]([CH2:7][CH2:8]Cl)(=[O:6])=[O:5].C1COCC1.[OH:15][CH2:16][CH2:17][O:18][Na]>ClCCl.O>[F:3][S:4]([CH2:7][CH2:8][O:15][CH2:16][CH2:17][OH:18])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FS(=O)(=O)CCCl
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
HOCH2CH2ONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCO[Na]
Step Four
Name
Quantity
183 g
Type
solvent
Smiles
ClCCl
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature
CUSTOM
Type
CUSTOM
Details
to be at most 10° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition, it
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The obtained crude liquid
CUSTOM
Type
CUSTOM
Details
was subjected to liquid separation
EXTRACTION
Type
EXTRACTION
Details
the obtained aqueous layer was extracted with dichloromethane (124 g)
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was further extracted with dichloromethane (126 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FS(=O)(=O)CCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 47.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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